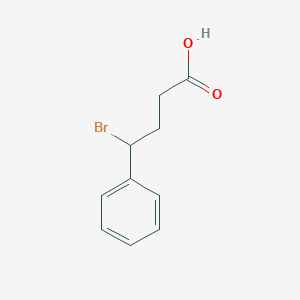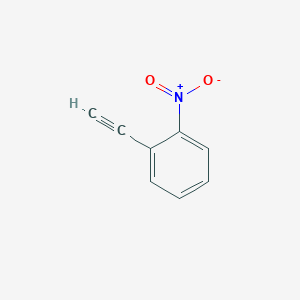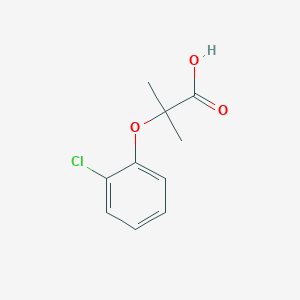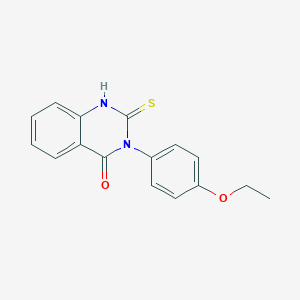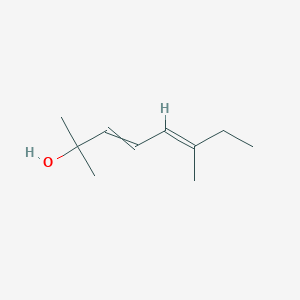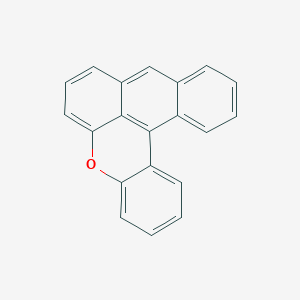
Naphtho(3,2,1-kl)xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(3,2,1-kl)xanthene is a polycyclic aromatic compound characterized by its fused ring structure, which includes both naphthalene and xanthene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphtho(3,2,1-kl)xanthene can be synthesized through multicomponent reactions involving 2-naphthol, aromatic aldehydes, and other reagents. One common method involves the condensation of 2-naphthol with aldehydes in the presence of acid catalysts such as silica-supported perchloric acid or aluminum hydrogen sulfate . The reaction typically occurs under solvent-free conditions, making it an environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and solvent-free conditions is favored to enhance yield and reduce environmental impact. Advanced techniques such as microwave-assisted synthesis may also be utilized to improve reaction efficiency and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions: Naphtho(3,2,1-kl)xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives and other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride as a catalyst.
Major Products:
Applications De Recherche Scientifique
Naphtho(3,2,1-kl)xanthene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: this compound-based dyes and pigments are used in various industrial applications due to their vibrant colors and stability
Mécanisme D'action
The mechanism of action of Naphtho(3,2,1-kl)xanthene and its derivatives often involves interaction with biological targets such as enzymes and receptors. For example, certain derivatives may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The compound’s ability to modulate key signaling pathways, such as PI3K/Akt and MAPK, is also of significant interest in cancer research .
Comparaison Avec Des Composés Similaires
Xanthene: Shares the xanthene moiety but lacks the naphthalene ring.
Naphthalene: Contains the naphthalene ring but lacks the xanthene structure.
Xanthone: A related compound with a similar fused ring structure but different functional groups.
Uniqueness: Naphtho(3,2,1-kl)xanthene is unique due to its combined naphthalene and xanthene moieties, which confer distinct chemical properties and reactivity. This dual structure allows for a broader range of chemical transformations and applications compared to its individual components .
Propriétés
IUPAC Name |
8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c1-2-8-15-13(6-1)12-14-7-5-11-18-19(14)20(15)16-9-3-4-10-17(16)21-18/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQJWSOIRGXSES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940837 |
Source


|
| Record name | Naphtho[3,2,1-kl]xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192-16-5 |
Source


|
| Record name | Naphtho(3,2,1-kl)xanthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho[3,2,1-kl]xanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
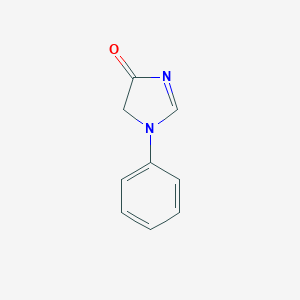
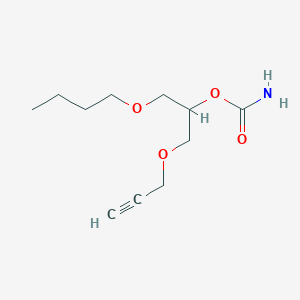
![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)

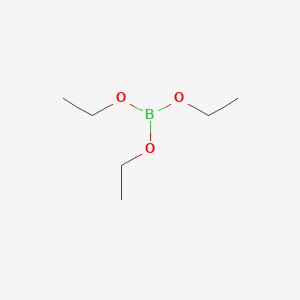

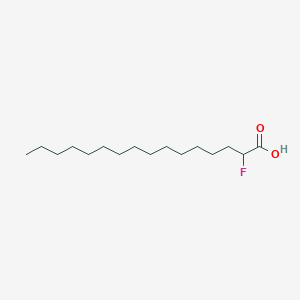
![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)
